molecular formula C6H10N4O2 B1419517 methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 314255-20-4

methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B1419517
CAS No.: 314255-20-4
M. Wt: 170.17 g/mol
InChI Key: OBOYXULYXLNOKL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is an organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate and 1H-1,2,4-triazole.

    Alkylation: The first step involves the alkylation of 1H-1,2,4-triazole with methyl acrylate under basic conditions to form an intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.

Biology

In biological research, this compound is studied for its potential

Biological Activity

Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H10N4O2C_7H_{10}N_4O_2 and features a triazole ring, which is known for its significant role in various biological activities. The presence of an amino group and an ester functional group further enhances its potential as a therapeutic agent .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the triazole moiety. This component is particularly effective in:

  • Antifungal Activity : Triazole derivatives are well-known for their ability to inhibit enzymes involved in fungal cell wall synthesis. This makes them valuable in treating fungal infections.
  • Antibacterial Properties : Similar mechanisms apply to bacterial infections, where triazoles can disrupt critical biological pathways .
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has shown potential in inhibiting the growth of tumor cells, suggesting its applicability in cancer therapy .

Antifungal and Antibacterial Studies

A study evaluated the antifungal properties of this compound against several fungal strains. The compound demonstrated significant inhibition against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents .

Cancer Cell Line Studies

In vitro studies on cancer cell lines such as HeLa and MCF-7 have revealed that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these cell lines were found to be in the low micromolar range (approximately 5 μM), indicating potent activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoateStructureContains ethyl groups enhancing lipophilicity
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoateStructureFeatures an imidazole ring instead of a triazole
Methyl 2-amino-3-(phenyl)-propanoateStructureLacks heterocyclic nitrogen structure but retains similar biological activity

The unique triazole configuration of this compound contributes significantly to its distinctive biological properties compared to other amino acid derivatives .

Properties

IUPAC Name

methyl 2-amino-3-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-6(11)5(7)2-10-4-8-3-9-10/h3-5H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOYXULYXLNOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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